N-[3-(trifluoromethyl)phenyl]piperidin-4-amine
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGLUJKTMXSDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406495 | |
| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782446-06-4 | |
| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis typically begins with commercially available starting materials:
- 3-(Trifluoromethyl)aniline : This provides the trifluoromethyl-substituted phenyl group.
- Piperidine or Piperidine Derivatives : These serve as the scaffold for the piperidine ring.
Key Steps in Synthesis
The preparation of N-[3-(trifluoromethyl)phenyl]piperidin-4-amine involves several steps:
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- The coupling of 3-(trifluoromethyl)aniline with a piperidine derivative is the central step.
- Catalysts such as palladium-based systems (e.g., Pd/C or Pd(PPh₃)₄) are used in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.
- Solvents such as toluene or dimethylformamide (DMF) are commonly employed.
- Reaction temperatures range from 80°C to 150°C, depending on the specific catalyst and solvent.
Introduction of Functional Groups :
- Functionalization of the piperidine ring may involve reductive amination or alkylation using reagents like sodium triacetoxyborohydride or alkyl halides.
Formation of the Amine Group :
- The amine group on the piperidine ring is introduced through selective reduction or substitution reactions.
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- Purification is achieved using recrystallization or column chromatography to isolate the compound in high purity.
Industrial Production Methods
In industrial settings, large-scale production of this compound involves optimization for cost-efficiency, yield, and environmental considerations:
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- Involves stepwise addition of reactants under controlled conditions.
- Suitable for small to medium-scale production.
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- Reactants are continuously fed into a reactor, and products are collected simultaneously.
- Provides better control over reaction parameters and scalability.
Optimization Parameters
Key factors influencing industrial synthesis include:
- Temperature and Pressure : Elevated temperatures (e.g., 120°C–150°C) may be used to enhance reaction rates.
- Catalyst Loading : Minimizing catalyst amounts while maintaining efficiency.
- Solvent Selection : Use of green solvents like ethanol to reduce environmental impact.
Purification Techniques
Purification is critical to obtaining this compound with high purity for research applications:
-
- Solvents such as methanol or ethanol are used to recrystallize the product.
- Cooling the solution slowly allows pure crystals to form.
-
- Silica gel column chromatography is employed to separate impurities based on polarity differences.
- Eluents like hexane/ethyl acetate mixtures are commonly used.
Data Table: Summary of Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Coupling Reaction | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Toluene, DMF | 80–150 | Cross-coupling reaction |
| Functionalization | Sodium triacetoxyborohydride | Methanol | Room temperature | Reductive amination |
| Amine Group Formation | Ammonia or alkyl halides | Ethanol | Reflux | Substitution reaction |
| Purification | Recrystallization or chromatography | Methanol/Ethanol | Cooling required | High purity isolation |
Challenges in Synthesis
Reactivity of Trifluoromethyl Group :
- The trifluoromethyl group is electron-withdrawing, which can impact reactivity during coupling reactions.
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- Unintended by-products may form due to over-reduction or incomplete coupling.
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- Maintaining consistent yields and purity during scale-up requires careful optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
- Molecular Formula : C₁₂H₁₅F₃N₂·2HCl
- Molecular Weight : 310.18 g/mol (free base: 244.26 g/mol)
- CAS Registry Number : 782446-06-4
- Synonyms: Piperidin-4-yl-(3-trifluoromethyl-phenyl)-amine; AC1NGPYE; SureCN1704800 .
Key Features :
- The compound consists of a piperidine ring with a 4-amine group linked to a 3-(trifluoromethyl)phenyl substituent.
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
- Commonly synthesized as a dihydrochloride salt to improve aqueous solubility for pharmacological applications .
Comparison with Structural Analogs
Piperidine-4-amine Derivatives with Trifluoromethylphenyl Substituents
Structural Insights :
- Heterocyclic Replacements : Substituting benzene with pyridine (as in ) introduces a nitrogen atom, which may enhance hydrogen bonding or π-stacking interactions .
- N-Methylation : Methylation of the piperidine nitrogen (e.g., 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine) reduces basicity, affecting solubility and bioavailability .
Piperazine and Extended Ring Systems
Functional Implications :
Pharmacological Activity :
- Target Compound: Limited direct activity data, but structural analogs are explored as kinase inhibitors or GPCR modulators due to the -CF₃ group’s electron-withdrawing effects .
- N-Methylated Analogs : Reduced polarity may enhance blood-brain barrier penetration, making them candidates for neurotherapeutics .
Biological Activity
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 244.26 g/mol. The trifluoromethyl group is notable for enhancing lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and dynamics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Recent studies have highlighted its role in:
- Inhibition of Enzymes : The compound has shown inhibitory effects on several enzymes, including monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. For instance, derivatives containing trifluoromethyl groups have been reported to exhibit potent MAO-B inhibition with selectivity indices significantly higher than standard drugs like rasagiline .
- Anticancer Activity : this compound has demonstrated promising anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines, outperforming traditional chemotherapeutics such as bleomycin . The compound's ability to modulate signaling pathways associated with cell proliferation and survival contributes to its anticancer efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly impact the biological activity of the compound. For example:
| Modification | Effect on Activity |
|---|---|
| Removal of trifluoromethyl group | Decreased potency against MAO-B |
| Addition of electron-donating groups | Improved binding affinity |
| Alteration in the piperidine nitrogen position | Loss of inhibitory activity |
This table summarizes key findings from SAR studies that elucidate how structural changes influence biological activity.
Case Studies
- Antibacterial Activity : A study investigated the antibacterial properties of a related piperidine derivative, demonstrating significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial fatty acid synthesis pathways .
- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective effects by inhibiting caspase-3, a critical mediator of apoptosis in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
- Cancer Therapeutics : In a comparative study, this compound was evaluated against various cancer cell lines, revealing superior cytotoxicity compared to conventional agents. The compound's mechanism involves modulation of apoptotic pathways and inhibition of tumor growth factors .
Q & A
Basic Research Questions
Q. What are the solvent-free synthesis protocols for preparing N-[3-(trifluoromethyl)phenyl]piperidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Solvent-free synthesis can be optimized using methods analogous to those reported for structurally related piperidine derivatives. For example, alkylation of piperidin-4-amine with 3-(trifluoromethyl)phenyl halides under basic conditions (e.g., NaH or K₂CO₃) in a solvent-free environment can minimize byproducts and improve atom economy . Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:halide) are critical for achieving yields >80%. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Focus on the trifluoromethyl group’s absence of splitting (singlet at ~δ 120–125 ppm in ¹³C) and piperidine ring protons (multiplet at δ 2.5–3.5 ppm).
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm.
- IR : Validate secondary amine stretches (N–H bend at ~1600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
Q. What are the primary chemical reactions involving this compound, and how do substituents influence reactivity?
- Methodology :
- Oxidation : The piperidine nitrogen can be oxidized to N-oxide derivatives using mCPBA or H₂O₂, with reactivity modulated by electron-withdrawing trifluoromethyl groups .
- Alkylation/Reduction : Secondary amine reactivity allows for further functionalization (e.g., reductive amination with aldehydes/ketones). Steric hindrance from the 3-(trifluoromethyl)phenyl group may slow reaction kinetics .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve contradictions in experimental data, such as unexpected regioselectivity in derivatization?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electronic effects of the trifluoromethyl group. For example, Fukui indices predict nucleophilic attack sites, while NBO analysis quantifies hyperconjugative stabilization of intermediates. Compare computed NMR/IR spectra with experimental data to validate structural assignments .
Q. What strategies are effective in resolving discrepancies between crystallographic data and spectroscopic results for structural analogs?
- Methodology : When single-crystal XRD data conflicts with solution-phase NMR (e.g., conformational flexibility in solution), use variable-temperature NMR to assess dynamic processes. For rigid analogs, compare torsion angles from XRD with DFT-optimized geometries to identify packing effects. Hydrogen-bonding networks (e.g., N–H⋯N interactions) observed in XRD can explain shifts in amine proton NMR signals .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
- Methodology :
- Bioisosteric Replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., CF₂H, CN) to modulate lipophilicity and target binding.
- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., piperidine nitrogen as a hydrogen-bond donor). Validate with in vitro assays (e.g., antimicrobial activity as in ).
Q. What role does crystal polymorphism play in the physicochemical stability of this compound, and how can it be controlled during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
